2-(4-Methylvaleryl)oxazole 2-(4-Methylvaleryl)oxazole
Brand Name: Vulcanchem
CAS No.: 898759-29-0
VCID: VC2477700
InChI: InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3
SMILES: CC(C)CCC(=O)C1=NC=CO1
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

2-(4-Methylvaleryl)oxazole

CAS No.: 898759-29-0

Cat. No.: VC2477700

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylvaleryl)oxazole - 898759-29-0

Specification

CAS No. 898759-29-0
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one
Standard InChI InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3
Standard InChI Key NLBWULJUGUYPFQ-UHFFFAOYSA-N
SMILES CC(C)CCC(=O)C1=NC=CO1
Canonical SMILES CC(C)CCC(=O)C1=NC=CO1

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-Methylvaleryl)oxazole possesses a molecular formula of C9H13NO2, similar to its structural isomer 2-(3-Methylvaleryl)oxazole . The molecule consists of an oxazole ring with a 4-methylvaleryl substituent at the 2-position. The oxazole ring is a planar, aromatic five-membered heterocycle containing adjacent oxygen and nitrogen atoms that contribute to its unique electronic distribution.

Physical and Chemical Properties

Based on structural analysis and comparison with related oxazole derivatives, 2-(4-Methylvaleryl)oxazole exhibits the following physical and chemical properties:

PropertyPredicted Value/Description
Molecular Weight167.20 g/mol
Physical StateLikely a colorless to pale yellow liquid or crystalline solid at room temperature
SolubilityProbably soluble in common organic solvents (dichloromethane, chloroform, ethanol); limited water solubility
Boiling PointEstimated >200°C (atmospheric pressure)
LogPModerate to high (approximately 2.0-3.0) due to the lipophilic 4-methylvaleryl group
Chemical ReactivityWeak basicity (oxazole nitrogen), possible electrophilic aromatic substitution reactions, nucleophilic addition to carbonyl group

The presence of the oxazole ring confers aromatic character to the compound, while the carbonyl group of the 4-methylvaleryl substituent provides a reactive site for nucleophilic addition reactions. The 4-methylvaleryl group enhances the compound's lipophilicity, potentially improving its membrane permeability in biological systems.

Synthesis Methods

Direct Synthesis from Carboxylic Acids

A highly efficient method for synthesizing substituted oxazoles directly from carboxylic acids has been developed using triflylpyridinium reagents . This approach proceeds through the formation of an in situ generated acylpyridinium salt followed by trapping with isocyanoacetates or tosylmethyl isocyanide. This method offers broad substrate scope with good functional group tolerance, making it potentially suitable for synthesizing 2-(4-Methylvaleryl)oxazole using 4-methylvaleric acid as the starting material.

The general procedure involves:

  • Reaction of carboxylic acid with DMAP (4-dimethylaminopyridine) in dichloromethane

  • Addition of DMAP-Tf (triflylpyridinium reagent)

  • Introduction of an appropriate isocyanide

  • Heating at 40°C for approximately 30 minutes

  • Purification by column chromatography

Alternative Synthetic Routes

Other potential synthesis routes for 2-(4-Methylvaleryl)oxazole may include:

  • Direct acylation of oxazole with 4-methylvaleryl chloride under Friedel-Crafts conditions

  • Condensation reactions involving appropriate precursors containing the 4-methylvaleryl moiety

  • Wittig reactions, which have been successfully employed for the synthesis of other substituted oxazoles

Potential ActivityScientific Rationale
AntimicrobialOxazole-containing compounds frequently demonstrate antibacterial and antifungal activities
Anti-inflammatoryThe oxazole scaffold appears in numerous anti-inflammatory agents
AnticancerSeveral oxazole derivatives show antiproliferative effects against various cancer cell lines
Enzyme InhibitionThe oxazole moiety can form key interactions with enzyme active sites

The presence of the 4-methylvaleryl substituent likely enhances the compound's lipophilicity, potentially influencing its pharmacokinetic profile, membrane permeability, and biological target interactions.

Comparative Analysis with Related Oxazole Derivatives

Several structurally related oxazole compounds have demonstrated significant biological activities:

CompoundStructural RelationshipReported Biological Activity
2-Methyl-4,5-disubstituted oxazolesDifferent substitution patternAntiproliferative activity against cancer cell lines with IC50 values in nanomolar range
2-(3-Methylvaleryl)oxazolePositional isomerSimilar chemical properties but potentially different biological activities
4-Methyl-2-(4-methylpiperazin-2-yl)-1,3-oxazoleContains different substituent at 2-positionDifferent biological target profile due to basic piperazine moiety

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 2-(4-Methylvaleryl)oxazole would typically include the following expected features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral ParameterExpected Signals
1H NMRSignals for oxazole ring protons (δ 7.0-8.0 ppm), methyl group (δ ~0.9 ppm), and methylene protons of the 4-methylvaleryl chain (δ 1.2-2.8 ppm)
13C NMRSignals for carbonyl carbon (δ ~190 ppm), oxazole ring carbons (δ 135-165 ppm), and aliphatic carbons (δ 10-40 ppm)

Other Spectroscopic Techniques

TechniqueExpected Features
Infrared (IR) SpectroscopyCharacteristic bands for C=N (1650-1600 cm-1), C=O (1700-1680 cm-1), and C-O stretching vibrations
Mass SpectrometryMolecular ion peak at m/z 167 corresponding to the molecular weight, with fragmentation patterns characteristic of oxazole derivatives
UV-Visible SpectroscopyAbsorption maxima characteristic of the oxazole chromophore (typically 210-230 nm)

Chromatographic Behavior

The chromatographic properties of 2-(4-Methylvaleryl)oxazole would be important for its isolation, purification, and analysis:

Chromatographic MethodExpected Behavior
HPLCModerate to high retention on reverse-phase columns due to the lipophilic 4-methylvaleryl group
TLCRf value dependent on the stationary phase and solvent system used
GCRetention index reflective of the compound's volatility and interaction with the stationary phase

Structure-Activity Relationships

The relationship between the structure of 2-(4-Methylvaleryl)oxazole and its potential biological activity can be analyzed through comparison with structurally similar compounds:

Position and Nature of Substituents

The position of substituents on the oxazole ring significantly influences biological activity. Research on various substituted oxazoles has demonstrated that the nature and position of substituents can dramatically affect their photochemical behavior and biological properties . The 4-methylvaleryl group at the 2-position of the oxazole ring in 2-(4-Methylvaleryl)oxazole likely confers specific chemical and biological properties distinct from its isomers.

Effect of the 4-Methylvaleryl Group

The 4-methylvaleryl substituent contributes to the compound's:

  • Lipophilicity: The branched alkyl chain enhances lipophilicity, potentially improving membrane permeability

  • Steric properties: The branched structure may influence binding to biological targets

  • Metabolic stability: The branched nature of the substituent may affect its susceptibility to metabolic enzymes

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